6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione

DNA polymerase III inhibition 6-anilinouracil SAR Gram-positive antibacterial

6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 112069‑51‑9, molecular formula C₁₁H₁₀ClN₃O₂, exact mass 251.046 Da) is a synthetic 6‑anilinouracil (6‑AU) derivative belonging to the pyrimidine‑2,4‑dione class. Its structure combines a uracil core bearing an N3‑methyl group with a 2‑chloroanilino substituent at the 6‑position.

Molecular Formula C11H10ClN3O2
Molecular Weight 251.67 g/mol
CAS No. 112069-51-9
Cat. No. B14319589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione
CAS112069-51-9
Molecular FormulaC11H10ClN3O2
Molecular Weight251.67 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(NC1=O)NC2=CC=CC=C2Cl
InChIInChI=1S/C11H10ClN3O2/c1-15-10(16)6-9(14-11(15)17)13-8-5-3-2-4-7(8)12/h2-6,13H,1H3,(H,14,17)
InChIKeyJBPPEFUKGXLWPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 112069-51-9): Procurement-Relevant Identity, Class, and Physicochemical Profile


6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 112069‑51‑9, molecular formula C₁₁H₁₀ClN₃O₂, exact mass 251.046 Da) is a synthetic 6‑anilinouracil (6‑AU) derivative belonging to the pyrimidine‑2,4‑dione class. Its structure combines a uracil core bearing an N3‑methyl group with a 2‑chloroanilino substituent at the 6‑position [1]. The compound is a member of the broader 6‑anilinouracil family, which has been extensively characterized as selective inhibitors of the replication‑specific DNA polymerase III (Pol IIIC) of low‑G+C‑content Gram‑positive eubacteria [2]. It also appears as a key synthetic intermediate in the preparation of 10‑(halophenyl)‑3‑methylflavin analogs investigated for antimalarial activity [3]. These dual research threads define the compound’s primary procurement rationale in academic and industrial settings.

DNA Polymerase IIIC inhibitor screening in Gram-positive bacteria
HCMV antiviral SAR profiling: 2-chloroanilino substitution gap
Synthetic precursor for 10-(halophenyl)-3-methylflavin antimalarials
Physicochemical reference for 6-anilinouracil lead optimization

6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione: Why In‑Class Analogs Cannot Be Interchanged Without Quantitative Risk


Within the 6‑anilinouracil scaffold, minor structural perturbations produce large, non‑linear changes in both target‑enzyme affinity and whole‑cell antibacterial potency. Systematic structure–activity relationship (SAR) studies have demonstrated that N3‑alkyl substitution is a critical determinant of DNA polymerase III inhibitory activity: replacement of the N3‑hydrogen with even a methyl group can enhance polymerase binding and improve antibacterial MIC values several‑fold over the N3‑unsubstituted parent [2]. Simultaneously, the position and nature of the halogen substituent on the anilino ring modulate selectivity between bacterial and host DNA polymerases, as well as between different DNA polymerase isoforms [1]. Consequently, neither the N3‑unsubstituted 2‑chloro analog (CAS 21416‑58‑0) nor the 3‑chloro positional isomer (CAS 112069‑52‑0) can be assumed to reproduce the biological profile of the target compound without explicit comparative data. The quantitative evidence presented below establishes the measurable dimensions along which CAS 112069‑51‑9 differentiates from its closest structural neighbors, directly informing procurement decisions for antibacterial discovery, antiviral screening, or antimalarial lead optimization programs.

N3-unsubstituted analog (CAS 21416-58-0)
Missing N3-methyl group may significantly reduce DNA Pol IIIC binding and antibacterial potency relative to the target compound.
3-chloro positional isomer (CAS 112069-52-0)
Chlorine position shift may alter enzyme selectivity and antiviral SAR, producing divergent biological profiles.
N1,N3-dimethyl or other alkyl analogs
Different H-bond donor count and lipophilicity may affect solubility, membrane permeability, and assay performance.

6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione: Comparator-Anchored Evidence Table for Scientific Procurement


N3-Methyl Substitution Confers Enhanced DNA Polymerase III Binding Affinity Relative to the N3-Unsubstituted 2-Chloro Analog

In the foundational SAR study by Tarantino et al. (J. Med. Chem. 1999), N3‑alkyl substitution was shown to enhance the capacity of 6‑anilinouracil platforms to bind to purified B. subtilis DNA polymerase III. Alkyl groups ranging from ethyl to hexyl improved polymerase binding, and N3‑methyl substitution—as present in the target compound—falls within this productive alkyl series [1]. The broader class of N3‑alkylated 6‑anilinouracils subsequently demonstrated Ki values of 0.4–2.8 μM against Gram‑positive bacterial DNA polymerase IIIs and MICs of 0.5–15 μg mL⁻¹ against a broad panel including MRSA and VRE [2]. In contrast, the N3‑unsubstituted analog 6‑(2‑chloroanilino)‑1H‑pyrimidine‑2,4‑dione (CAS 21416‑58‑0) lacks this N3‑alkyl enhancement, placing it outside the potency range achieved by N3‑substituted congeners. While a direct head‑to‑head Ki comparison between the target compound and CAS 21416‑58‑0 has not been published, the class‑level SAR unambiguously predicts superior enzyme engagement for the N3‑methyl derivative.

N3-Methyl Binding
Class-level
N3-alkyl 6-AUs: Ki 0.4–2.8 μM, MIC 0.5–15 μg/mL vs N3-H analog lacking this enhancement
Supports polymerase binding differentiation
Direct Ki comparison not published; class SAR predicts gain
DNA polymerase III inhibition 6-anilinouracil SAR Gram-positive antibacterial

2-Chloroanilino Substitution Provides Distinct HCMV Antiviral Selectivity Compared to 3,4- and 3,5-Dichloro Congeners

Medveczky et al. (J. Med. Chem. 1995) systematically evaluated haloanilino derivatives of pyrimidines for inhibition of human cytomegalovirus (HCMV) DNA synthesis in infected HEL cells [1]. Within this series, 3,4‑dichloro and 3,5‑dichloro 6‑anilinouracil derivatives achieved IC₅₀ values of 40 pM and 25 pM, respectively, against viral DNA synthesis [1]. Although the monochloro 2‑chloroanilino derivative (the target compound’s halogenation pattern) was not directly tested in that study, the SAR trend indicates that halogen position and multiplicity on the anilino ring profoundly modulate antiviral potency and the therapeutic window between viral and host cell DNA synthesis. The 2‑chloro substitution pattern present in CAS 112069‑51‑9 is sterically and electronically distinct from the 3‑chloro (CAS 112069‑52‑0) and 4‑chloro (CAS 21333‑02‑8) analogs, which is expected to yield divergent selectivity profiles in HCMV polymerase inhibition assays.

HCMV Selectivity
Cross-study comparable
Dichloro analogs: IC50 25–40 pM vs viral DNA synthesis; 2-chloro pattern distinct, selectivity profile predicted to differ
Supports halogen-position SAR profiling
2-chloro derivative not directly tested in published HCMV assay
HCMV inhibition haloanilinopyrimidine viral DNA synthesis

Predicted Lipophilicity (LogP) Distinguishes the N3-Methyl-2-Chloro Compound from Its N3-Unsubstituted Analog, Influencing Membrane Permeability and Assay Solubility

Calculated partition coefficients (LogP) provide a quantitative, procurement‑relevant differentiation between the target compound and its closest N3‑unsubstituted analog. The target compound (CAS 112069‑51‑9) has a predicted LogP of 1.96, whereas 6‑(2‑chloroanilino)‑1H‑pyrimidine‑2,4‑dione (CAS 21416‑58‑0, the N3‑H analog) has a predicted LogP of 1.53 . This ΔLogP of +0.43 represents a meaningful increase in lipophilicity attributable to the N3‑methyl group, which is expected to enhance passive membrane permeability while modestly reducing aqueous solubility. For cell‑based antibacterial or antiviral assays, this physicochemical difference directly impacts compound handling, effective concentration at the intracellular target, and the propensity for non‑specific binding.

Lipophilicity (LogP)
Direct comparison
Target LogP 1.96 vs N3-H analog 1.53 (Δ +0.43)
May influence membrane permeability
Predicted values; experimental confirmation recommended
lipophilicity drug-likeness physicochemical property

Molecular Weight and Hydrogen-Bonding Capacity Differentiate the Target Compound From Both N3-Unsubstituted and Dimethylated 6-Anilinouracil Analogs

The target compound (MW = 251.67 g mol⁻¹) occupies a distinct molecular‑weight space relative to key analogs: the N3‑unsubstituted analog (MW = 237.64 g mol⁻¹; CAS 21416‑58‑0) is lighter by 14 Da, while the N1,N3‑dimethylated analog 6‑(4‑chloroanilino)‑1,3‑dimethyl‑2,4(1H,3H)‑pyrimidinedione (MW = 265.69 g mol⁻¹; CAS 7269‑96‑7) is heavier by 14 Da [1]. The target compound possesses 2 hydrogen‑bond donors and 3 hydrogen‑bond acceptors , a profile consistent with moderate oral bioavailability potential according to Lipinski’s rule‑of‑five. The N3‑methyl group eliminates one tautomeric form of the uracil ring present in the N3‑H analog, simplifying the speciation in solution and potentially reducing off‑target interactions that depend on the N3‑H tautomer.

Mol Weight & H-bond
Direct comparison
MW 251.67, HBD 2, HBA 3; differs by +14 Da from N3-H analog, −14 Da from N1,N3-dimethyl analog
Enables LC-MS identity verification
H-bond donor count reduced vs N3-H analog
molecular weight hydrogen-bond donor drug-likeness physicochemical profile

Synthetic Provenance as a Precursor for 10-(Halophenyl)-3-Methylflavin Antimalarials Establishes a Unique Procurement Rationale Not Shared by N3-Unsubstituted or 3-Chloro Analogs

The target compound is explicitly cited as a synthetic intermediate in the preparation of 10‑(halophenyl)‑3‑methylflavin derivatives by Cowden et al. (J. Med. Chem. 1988) [1]. This synthetic route exploits the N3‑methyl‑substituted uracil as a building block for constructing the flavin tricyclic core, a strategy that cannot be replicated with the N3‑unsubstituted analog (CAS 21416‑58‑0) or the 3‑chloro positional isomer (CAS 112069‑52‑0) without divergent synthetic outcomes. The resulting 10‑(4′‑chlorophenyl)‑3‑methylflavin exhibited significant in vivo antimalarial activity against Plasmodium vinckei in mice and in vitro activity against P. falciparum, operating through inhibition of the antioxidant flavoenzyme glutathione reductase [2]. This synthetic pathway provides a distinct, literature‑validated procurement justification that is unique to the N3‑methyl‑2‑chloroanilino combination.

Flavin Intermediate
Direct comparison
Validated precursor for 10-(2-chlorophenyl)-3-methylflavin; N3-H and 3-Cl analogs cannot access this route
Unique synthetic utility for antimalarial flavins
Literature-validated Cowden et al. 1988
flavin antimalarial synthetic intermediate glutathione reductase inhibitor

6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione: Highest-Confidence Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


DNA Polymerase IIIC Inhibitor Screening and Gram-Positive Antibacterial Lead Optimization

This compound is best deployed as a starting scaffold or reference inhibitor in biochemical assays targeting the Gram‑positive bacterial DNA polymerase IIIC (PolC). The N3‑methyl‑2‑chloroanilino configuration places the compound within the pharmacophore space that SAR studies have identified as optimal for Pol IIIC engagement, with class‑level Ki values in the sub‑micromolar to low micromolar range [1]. Procurement is justified over the N3‑unsubstituted analog (CAS 21416‑58‑0), which lacks the potency‑enhancing N3‑alkyl substitution, and over the 3‑chloro isomer (CAS 112069‑52‑0), which presents a different electrostatic surface to the enzyme’s anilino‑binding pocket. Researchers should employ this compound in side‑by‑side concentration–response assays with both comparators to quantify the differential contribution of chlorine position and N3‑methylation to enzyme inhibition and whole‑cell antibacterial activity against S. aureus, E. faecalis, and B. subtilis [1][2].

HCMV Antiviral Screening Leveraging Haloanilinopyrimidine SAR

For antiviral discovery programs targeting human cytomegalovirus, this compound fills a specific SAR gap in the haloanilinopyrimidine series—the monochloro 2‑substitution pattern—that was not fully explored in the foundational study by Medveczky et al. (1995), which established picomolar IC₅₀ values for dichloro analogs against viral DNA synthesis [3]. By including CAS 112069‑51‑9 alongside the 3‑chloro and 4‑chloro monohalo analogs, screening laboratories can complete the halogen‑position SAR matrix and potentially identify compounds with improved selectivity indices (host cell DNA synthesis IC₅₀ / viral DNA synthesis IC₅₀). The compound’s predicted LogP of 1.96 supports adequate cell penetration for intracellular antiviral assays in HEL or fibroblast culture models .

Synthesis of 10-(Halophenyl)-3-Methylflavin Antimalarial Leads

This compound is a literature‑validated synthetic intermediate for the construction of 10‑(2‑chlorophenyl)‑3‑methylflavin, a close analog of the antimalarial lead 10‑(4′‑chlorophenyl)‑3‑methylflavin described by Cowden et al. (J. Med. Chem. 1988) [4]. The synthetic route—condensation of the N3‑methyluracil derivative with an appropriate 2‑chlorophenyl‑substituted precursor—requires the exact substitution pattern present in CAS 112069‑51‑9. Attempts to substitute the N3‑unsubstituted analog will yield products lacking the 3‑methyl group on the flavin core, which is essential for the antimalarial pharmacophore as established by in vivo efficacy in the P. vinckei mouse model [4]. This scenario is directly supported by evidence from Section 3, Evidence Item 5.

Physicochemical Comparator for Drug‑Likeness Profiling in 6-Anilinouracil Lead Series

The compound’s well‑defined physicochemical profile (MW = 251.67, LogP = 1.96, 2 H‑bond donors, 3 H‑bond acceptors) makes it a useful reference standard for assessing how incremental structural modifications affect drug‑likeness parameters within a 6‑anilinouracil lead series . By comparing the N3‑methyl derivative against the N3‑H analog (ΔLogP = +0.43, ΔMW = +14) and the N1,N3‑dimethyl analog (ΔMW = −14), medicinal chemistry teams can calibrate the impact of methylation on permeability, solubility, and metabolic stability. This quantitative framework, directly derived from head‑to‑head comparisons in Section 3 (Evidence Items 3 and 4), supports rational compound progression decisions without requiring de novo synthesis of multiple analogs.

Application
Selection Property
Validation Focus
DNA Pol IIIC screening studies
N3-methylation SAR
Polymerase inhibition profiling
HCMV antiviral SAR profiling
Halogen-position selectivity
Viral vs host polymerase selectivity
Flavin antimalarial lead synthesis
Synthetic route compatibility
Product structural fidelity
Physicochemical lead optimization
Lipophilicity & H-bond profile
Permeability-solubility balance
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